N1-(1,4-dioxaspiro[4.4]nonan-2-ylmethyl)-N2-(thiophen-2-ylmethyl)oxalamide
Description
N1-(1,4-Dioxaspiro[4.4]nonan-2-ylmethyl)-N2-(thiophen-2-ylmethyl)oxalamide is a synthetic oxalamide derivative characterized by a 1,4-dioxaspiro[4.4]nonane moiety and a thiophen-2-ylmethyl substituent.
Properties
IUPAC Name |
N-(1,4-dioxaspiro[4.4]nonan-3-ylmethyl)-N'-(thiophen-2-ylmethyl)oxamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H20N2O4S/c18-13(14(19)17-9-12-4-3-7-22-12)16-8-11-10-20-15(21-11)5-1-2-6-15/h3-4,7,11H,1-2,5-6,8-10H2,(H,16,18)(H,17,19) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FDPGLPBMLKMYNU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC2(C1)OCC(O2)CNC(=O)C(=O)NCC3=CC=CS3 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H20N2O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
324.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N1-(1,4-dioxaspiro[4.4]nonan-2-ylmethyl)-N2-(thiophen-2-ylmethyl)oxalamide typically involves multiple steps:
Formation of the 1,4-dioxaspiro[4.4]nonane ring: This can be achieved through a cyclization reaction involving a diol and a ketone under acidic conditions.
Attachment of the thiophen-2-ylmethyl group: This step often involves a nucleophilic substitution reaction where a thiophene derivative is introduced to the spiro compound.
Formation of the oxalamide linkage: This final step involves the reaction of the intermediate with oxalyl chloride and an amine to form the oxalamide structure.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Chemical Reactions Analysis
Types of Reactions
N1-(1,4-dioxaspiro[4.4]nonan-2-ylmethyl)-N2-(thiophen-2-ylmethyl)oxalamide can undergo various chemical reactions, including:
Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.
Reduction: The oxalamide group can be reduced to form amines.
Substitution: The spiro ring can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Amines.
Substitution: Various substituted spiro compounds.
Scientific Research Applications
N1-(1,4-dioxaspiro[4.4]nonan-2-ylmethyl)-N2-(thiophen-2-ylmethyl)oxalamide has several scientific research applications:
Medicinal Chemistry: It can be used as a scaffold for the development of new drugs, particularly those targeting specific enzymes or receptors.
Materials Science: Its unique structure makes it a candidate for the development of novel materials with specific properties, such as conductivity or fluorescence.
Catalysis: It can be used as a ligand in catalytic reactions, enhancing the efficiency and selectivity of the process.
Mechanism of Action
The mechanism of action of N1-(1,4-dioxaspiro[4.4]nonan-2-ylmethyl)-N2-(thiophen-2-ylmethyl)oxalamide depends on its application:
Medicinal Chemistry: It may interact with specific molecular targets such as enzymes or receptors, modulating their activity.
Catalysis: It can coordinate with metal centers, facilitating various catalytic transformations.
Comparison with Similar Compounds
S336 (N1-(2,4-Dimethoxybenzyl)-N2-(2-(pyridin-2-yl)ethyl)oxalamide)
- Structure : Features a dimethoxybenzyl group and pyridinylethyl substituent.
- Function: A potent umami agonist with regulatory approval (FEMA 4233) for replacing monosodium glutamate (MSG) in food products .
- Metabolism : Rat hepatocyte studies show rapid metabolism without amide hydrolysis, suggesting stability in biological systems .
- Regulatory Status: NOEL (No Observed Effect Level) established at 100 mg/kg bw/day, with a safety margin of 500 million relative to human exposure levels .
Target Compound :
- The 1,4-dioxaspiro[4.4]nonane group may confer greater metabolic stability compared to S336’s benzyl substituents, as spirocyclic systems often resist enzymatic degradation.
- The thiophene moiety could alter solubility and flavor potency due to its aromatic and electron-rich nature.
Comparison with Pharmaceutical Oxalamides (HIV Entry Inhibitors)
Compound 13 (N1-((1-acetylpiperidin-2-yl)(5-(2-hydroxyethyl)-4-methylthiazol-2-yl)methyl)-N2-(4-chlorophenyl)oxalamide) :
- Structure : Contains a piperidine-thiazole core and 4-chlorophenyl group.
- Synthesis : 36% yield; LC-MS (APCI+) m/z 479.12 (M+H+).
- Activity : Demonstrated antiviral efficacy against HIV via CD4-binding site inhibition.
Target Compound :
- The absence of a thiazole or chlorophenyl group may reduce antiviral activity but improve safety profiles for non-pharmaceutical applications.
- The spirocyclic system could enhance bioavailability compared to Compound 13’s hydrophilic hydroxyethyl substituent.
Comparison with Thioamide and Thioxoacetamide Derivatives
Compound 9 (2-{[5-(4-Chlorobenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]amino}-N-(4-methoxyphenyl)-2-thioxoacetamide) :
- Structure : Thioxoacetamide backbone with chlorobenzylidene and methoxyphenyl groups.
- Properties : 90% synthetic yield, melting point 186–187°C.
- Applications : Likely explored for antimicrobial or antitumor activity due to thioamide functionality.
Target Compound :
- Higher synthetic yields (inferred from oxalamide examples in ) may be achievable compared to thioamide derivatives (e.g., 53–90% yields in ).
Data Tables
Table 2. Metabolic and Functional Comparison
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